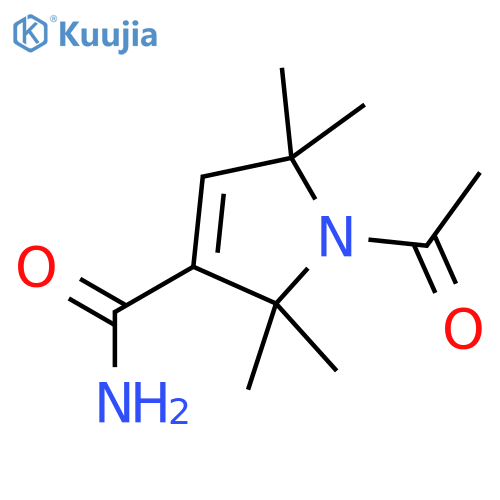Cas no 887352-22-9 (1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE)

887352-22-9 structure
商品名:1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE
1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE 化学的及び物理的性質
名前と識別子
-
- 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE
- 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxamide
- 1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide
- AKOS030240447
- 887352-22-9
- FT-0661379
- 1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
- DTXSID20400528
- 7-Monodemethyl Minocycline-d3
- 1316291-22-1
- DB-259358
-
- インチ: InChI=1S/C11H18N2O2/c1-7(14)13-10(2,3)6-8(9(12)15)11(13,4)5/h6H,1-5H3,(H2,12,15)
- InChIKey: IHLKBXBCPPDBEE-UHFFFAOYSA-N
- ほほえんだ: CC(=O)N1C(C=C(C1(C)C)C(=O)N)(C)C
計算された属性
- せいみつぶんしりょう: 210.13700
- どういたいしつりょう: 210.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- PSA: 64.39000
- LogP: 1.90500
1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A188520-250mg |
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide |
887352-22-9 | 250mg |
$ 718.00 | 2023-04-19 | ||
| TRC | A188520-100mg |
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide |
887352-22-9 | 100mg |
$ 299.00 | 2023-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664289-100mg |
1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide |
887352-22-9 | 98% | 100mg |
¥2998.00 | 2024-04-26 | |
| A2B Chem LLC | AD84586-500mg |
1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE |
887352-22-9 | 500mg |
$2400.00 | 2024-04-19 | ||
| TRC | A188520-50mg |
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide |
887352-22-9 | 50mg |
$ 167.00 | 2023-04-19 | ||
| TRC | A188520-500mg |
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide |
887352-22-9 | 500mg |
$ 1303.00 | 2023-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664289-500mg |
1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide |
887352-22-9 | 98% | 500mg |
¥13062.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664289-250mg |
1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide |
887352-22-9 | 98% | 250mg |
¥7198.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664289-25mg |
1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide |
887352-22-9 | 98% | 25mg |
¥982.00 | 2024-04-26 | |
| TRC | A188520-25mg |
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide |
887352-22-9 | 25mg |
$ 100.00 | 2023-09-09 |
1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
887352-22-9 (1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE) 関連製品
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量